molecular formula C17H16N2O3 B2449080 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 431910-76-8

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2449080
CAS RN: 431910-76-8
M. Wt: 296.326
InChI Key: UBYOIHOQPCDNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, it has been found to have neuroprotective properties, which may help protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. This makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide. One direction is to further investigate its anti-cancer properties, including its potential to inhibit specific pathways involved in cancer cell growth. Another direction is to explore its potential as a treatment for neurodegenerative diseases, given its neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 3-formyl-2-methylindole with furan-2-ylmethanamine in the presence of acetic anhydride. This reaction results in the formation of the desired compound, which can be purified by column chromatography.

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOIHOQPCDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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